(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S2.ClH/c22-15-13-17(23)20-18(14-15)30-21(24-20)26(7-2-6-25-8-10-28-11-9-25)19(27)5-4-16-3-1-12-29-16;/h1,3-5,12-14H,2,6-11H2;1H/b5-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSUQLVDSADMJB-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C/C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound that has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the difluoro substitution on the benzothiazole moiety and the presence of a thiophene ring, contribute to its biological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
IUPAC Name: (E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholinopropyl)-3-thiophen-2-ylprop-2-enamide
Molecular Formula: CHFNOS
Molecular Weight: 314.39 g/mol
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or disrupt critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial activity against various pathogens. For instance, a related compound showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.08 to 0.32 μM depending on structural modifications .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings suggest that structural variations can significantly influence the efficacy of benzothiazole-based compounds against bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell cycle progression. The presence of the difluoro substituents enhances its interaction with target proteins involved in tumor growth and metastasis.
Case Studies
-
Inhibition of Tumor Cell Growth:
A study focused on the effects of a related thiazole compound on various cancer cell lines showed that it inhibited proliferation effectively at low concentrations, with IC50 values indicating potent activity against breast and colon cancer cells . -
Pharmacokinetic Studies:
Pharmacokinetic evaluations revealed that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step chemical reactions. The compound can be synthesized through the condensation of appropriate thiophene derivatives with morpholine and difluorobenzo[d]thiazole moieties.
Key Steps in Synthesis:
- Condensation Reaction: The initial step often involves the reaction of 4,6-difluorobenzo[d]thiazole with morpholine derivatives to form an intermediate.
- Acrylamide Formation: This intermediate is then reacted with thiophene derivatives to yield the final product.
- Characterization Techniques: Structural confirmation is achieved using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the purity and identity of the compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. The compound has been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and lung cancer), suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, indicating its potential use as an antimicrobial agent.
Case Study:
A study reported that this compound showed significant inhibition of bacterial growth in laboratory settings .
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have several therapeutic applications:
Cancer Therapy
Due to its anticancer properties, there is ongoing research into developing formulations for targeted cancer therapies that utilize this compound as a primary active ingredient.
Infectious Disease Treatment
The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains, an area of increasing concern in modern medicine.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound can be compared to structurally related molecules in terms of synthesis, physicochemical properties, and bioactivity. Below is a detailed analysis based on analogs from the evidence:
Physicochemical Properties
The target’s hydrochloride salt and fluorine substituents likely improve aqueous solubility compared to neutral analogs like 9 and 12 , which exhibit lower solubility due to hydrophobic aryl groups .
Bioactivity and Assays
highlights the SRB (sulforhodamine B) assay as a gold standard for cytotoxicity screening. For example:
- Cytotoxicity mechanism : The thiophene and acrylamide moieties in the target compound may enhance interactions with cellular targets (e.g., kinases or tubulin), akin to the nitro-furyl group in 12 , which confers redox-mediated cytotoxicity .
- Potency : Fluorine atoms in the target compound could increase membrane permeability and target affinity, as seen in fluorinated anticancer agents like 5-fluorouracil .
Crystallographic and Analytical Methods
and emphasize the role of X-ray crystallography and NMR/MS in characterizing complex molecules. The target compound’s structure would require similar validation:
- Hydrogen bonding: Analogous to the triazole-thione derivative in , the target’s morpholinopropyl and acrylamide groups may form hydrogen bonds, influencing crystal packing and stability .
- Analytical consistency : The target’s ^1H-NMR and MS data would align with trends observed in 9–13 , such as downfield shifts for fluorine-substituted aromatic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
